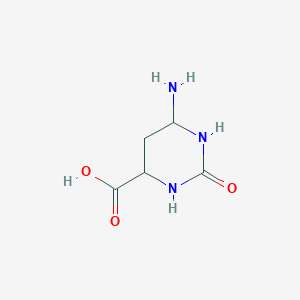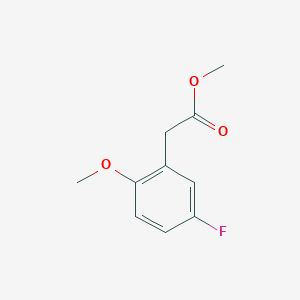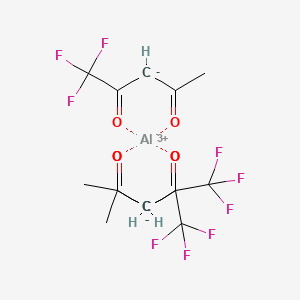amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound It features a ruthenium(II) center coordinated with p-cymene, pyridine, and a chiral amido ligand derived from 2-amino-1,2-diphenylethyl and 4-toluenesulfonyl The counterion is tetrakis(pentafluorophenyl)borate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves several steps:
Preparation of the Chiral Amido Ligand: The chiral amido ligand is synthesized by reacting (1S,2S)-2-amino-1,2-diphenylethylamine with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ruthenium Complex: The chiral amido ligand is then reacted with a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, in the presence of pyridine. This step typically requires heating under reflux conditions.
Anion Exchange: The final step involves the exchange of chloride ions with tetrakis(pentafluorophenyl)borate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can take place, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient conditions.
Substitution: Various ligands such as phosphines, amines, and nitriles under reflux or ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium-oxo species, while reduction reactions could produce lower oxidation state ruthenium complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce enantioselectivity in the products.
Biology and Medicine
In biology and medicine, the compound has potential applications as an anticancer agent. Ruthenium complexes are known for their ability to interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The chiral amido ligand may enhance the selectivity and efficacy of the compound in targeting cancer cells.
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can improve the efficiency and selectivity of various chemical processes, reducing waste and energy consumption.
作用机制
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate involves coordination to molecular targets such as DNA and proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these biomolecules, leading to structural and functional disruptions. The chiral amido ligand may enhance binding specificity and selectivity, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound is similar but features the (1R,2R) enantiomer of the chiral amido ligand.
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound differs in the substituent on the sulfonyl group.
Uniqueness
The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its chiral amido ligand and the combination of p-cymene and pyridine ligands. This specific arrangement of ligands imparts unique catalytic and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C60H39BF20N3O2RuS |
|---|---|
分子量 |
1357.9 g/mol |
IUPAC 名称 |
(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3 |
InChI 键 |
GHUVAXWQITVMIA-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)




![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)


